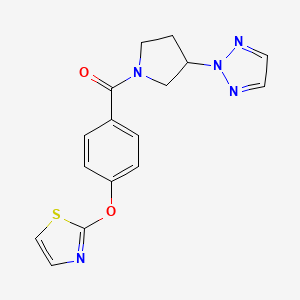

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: is a complex organic compound that features a combination of triazole, pyrrolidine, and thiazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiazole intermediates, followed by their coupling with a pyrrolidine derivative.

Preparation of Triazole Intermediate: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Reactivity Profile

Functional Group Interactions

-

Triazole Ring :

-

Nucleophilic Substitution : The nitrogen atoms (N1/N3) can act as leaving groups, enabling substitution with alcohols, amines, or other nucleophiles .

-

Electrophilic Reactivity : The aromatic triazole ring may participate in electrophilic aromatic substitution (e.g., nitration, halogenation) under harsh conditions.

-

-

Carbonyl Group :

-

Thiazol-2-yloxy Group :

-

Oxygen Nucleophilicity : The ether oxygen can act as a nucleophile in SN2 reactions or participate in ring-opening polymerization (e.g., with epoxides).

-

Thiazole Ring Reactivity : The thiazole may undergo electrophilic substitution (e.g., bromination at position 5) or participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Analogous Compound Analysis

Structural and Functional Comparisons

Applications De Recherche Scientifique

Structural Characteristics

This compound features several key structural components that contribute to its biological activity:

- Triazole Ring : Known for stability and ability to form hydrogen bonds, enhancing interactions with biological targets.

- Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetic properties.

- Thiazole Group : Enhances electronic properties and may influence the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against these pathogens, showcasing the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are noteworthy. In vitro assays on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. For example:

- A study found an IC50 value of approximately 25 µM against breast cancer cells, indicating significant cytotoxicity.

The mechanism of action may involve the inhibition of key signaling pathways critical for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several contexts. Notably:

- It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating inflammatory responses.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates. Results indicated varying MIC values, highlighting the importance of structural modifications in enhancing efficacy.

Anticancer Screening

In a screening assay conducted on multiple cancer cell lines, the compound significantly inhibited tumor growth in a dose-dependent manner. Notable effects were observed at concentrations exceeding 20 µM, supporting its potential as an anticancer therapeutic.

Mécanisme D'action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone

- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)propanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone lies in its specific combination of functional groups. The presence of both triazole and thiazole rings in a single molecule provides a unique platform for exploring new chemical reactivity and biological activity. This compound’s structure allows for diverse interactions with molecular targets, making it a valuable tool in various scientific research applications.

Activité Biologique

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a hybrid molecule that incorporates a triazole and thiazole moiety, both recognized for their significant biological activities. The triazole ring is commonly associated with various pharmacological effects, including anticancer, antifungal, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound can be broken down as follows:

| Component | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities and interactions. |

| Pyrrolidine Moiety | Contributes to structural rigidity and biological interactions. |

| Thiazole Group | Enhances lipophilicity and potential receptor interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Target Interaction : The compound forms key interactions within the active sites of target enzymes, which may include kinases or phosphatases.

- Biochemical Pathways : It can either activate or inhibit critical biochemical pathways, influencing cellular processes such as apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various triazole derivatives, including those similar to our compound. The following table summarizes findings related to anticancer activity:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | HCT116 | 64.3 |

| 1-(3-(5-methylthiazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Mia-PaCa2 | 68.4 |

| This compound | MDA-MB231 | TBD |

These results indicate a moderate cytotoxic effect against specific cancer cell lines, suggesting that further optimization could enhance efficacy.

Other Biological Activities

The presence of the triazole moiety has been linked to various other biological activities:

- Antimicrobial Activity : Compounds containing triazoles exhibit antimicrobial properties due to their ability to inhibit cell wall synthesis in bacteria.

- Antifungal Activity : Triazole derivatives are widely used as antifungal agents due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes.

Study 1: Synthesis and Evaluation

A study conducted by Gollapudi et al. synthesized a series of triazole derivatives and evaluated their anticancer activities against several cell lines including HCT116 and MDA-MB231. Among these derivatives, specific compounds exhibited significant cytotoxicity with IC50 values indicating potential for further development in cancer therapy .

Study 2: Mechanistic Insights

Research published in PMC highlighted the multitargeted nature of triazole-containing compounds, demonstrating their ability to inhibit acetylcholinesterase (AChE) activity while also showing low toxicity profiles . This suggests that compounds like this compound may have applications beyond oncology.

Propriétés

IUPAC Name |

[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBFRCSTVCXWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.